N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a structurally complex molecule featuring:
- Benzodioxol group: A bicyclic ether moiety known to enhance metabolic stability and bioavailability in pharmaceuticals .
- Sulfonamide linkage: The N-methyl sulfonamide group contributes to hydrogen-bonding interactions, influencing solubility and target binding.
- 1,2,4-Oxadiazole ring: A heterocycle with two oxygen and one nitrogen atom, valued for its thermal stability and electronic properties.
- Thiophene core: An aromatic sulfur-containing ring that modulates electronic effects and steric bulk.
Friedel-Crafts acylation for aromatic functionalization.
Sulfonamide formation via reaction of a sulfonyl chloride with an amine.
Oxadiazole cyclization, likely using nitrile intermediates under oxidative conditions .
Spectroscopic characterization would involve IR (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) and NMR (thiophene proton shifts ~6.5–7.5 ppm, benzodioxol methylene protons ~5.5 ppm) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-13-3-5-14(6-4-13)20-22-21(29-23-20)19-18(9-10-30-19)31(25,26)24(2)15-7-8-16-17(11-15)28-12-27-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCYMBYMQEXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The Gewald reaction is widely employed to synthesize 2-aminothiophene derivatives, which serve as precursors for sulfonamide formation. For example:
- Step 1 : Cyclocondensation of ketones (e.g., ethyl cyanoacetate) with elemental sulfur and a secondary amine (e.g., morpholine) in ethanol/acetic acid yields 2-aminothiophene-3-carboxylates.
- Step 2 : Sulfonation at the thiophene C3 position is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, producing thiophene-3-sulfonyl chloride.
Key Data :
Sulfonamide Coupling
The sulfonyl chloride intermediate reacts with amines to form sulfonamides. For the target compound, N-methyl-1,3-benzodioxol-5-amine is used:
- Step 3 : React thiophene-3-sulfonyl chloride with N-methyl-1,3-benzodioxol-5-amine in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base (e.g., triethylamine, TEA).
- Molar Ratio: 1:1.2 (sulfonyl chloride:amine).
- Temperature: 0°C → room temperature.
- Yield: 70–80% after purification via silica gel chromatography.
Synthesis of the 1,2,4-Oxadiazole Substituent
Oxadiazole Ring Construction
The 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime with a carboxylic acid derivative:
- Step 4 : Prepare 4-methylbenzamidoxime by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C.
- Step 5 : Cyclize the amidoxime with a thiophene-2-carbonyl chloride derivative (e.g., thiophene-2-carboxylic acid chloride) in DCM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
- Temperature: Reflux (40°C).
- Time: 12–16 hours.
- Yield: 65–75%.
Coupling of Oxadiazole to Thiophene-Sulfonamide
Suzuki-Miyaura Cross-Coupling
The oxadiazole moiety is introduced at the thiophene C2 position via palladium-catalyzed cross-coupling:
- Step 6 : Brominate thiophene-3-sulfonamide at C2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
- Step 7 : Perform Suzuki coupling between 2-bromothiophene-3-sulfonamide and the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylboronic acid using Pd(PPh₃)₄ as a catalyst.
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃ (2 equiv).
- Solvent: Toluene/ethanol (3:1).
- Yield: 60–70%.
Final Functionalization and Purification
N-Methylation of the Benzodioxolamine
The N-methyl-1,3-benzodioxol-5-amine precursor is synthesized via reductive amination:
- Step 8 : React 1,3-benzodioxol-5-amine with formaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.
- Temperature: Room temperature.
- Time: 12 hours.
- Yield: 85–90%.
Purification and Characterization
The final compound is purified via recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane). Characterization includes:
- ¹H/¹³C NMR : Confirms substituent positions and purity.
- HRMS : Validates molecular weight.
- HPLC : Purity >98%.
Summary of Synthetic Steps
Challenges and Optimization Opportunities
- Oxadiazole Stability : The 1,2,4-oxadiazole ring may decompose under acidic conditions; neutral pH is critical during workup.
- Sulfonation Selectivity : Competing sulfonation at C4/C5 of thiophene requires careful temperature control.
- Catalyst Efficiency : Palladium catalysts in Suzuki coupling may be replaced with cheaper alternatives (e.g., Ni-based).
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in acid/base-mediated hydrolysis and substitution reactions:
-
Acidic Hydrolysis :
Under reflux with concentrated HCl (6M, 80°C, 8h), the sulfonamide undergoes cleavage to yield thiophene-3-sulfonic acid and the corresponding amine derivative. -
Nucleophilic Substitution :
Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring displays electrophilic substitution and ring-opening reactivity:
-
Electrophilic Aromatic Substitution :
Nitration (HNO₃/H₂SO₄, 0°C) occurs at the oxadiazole’s C-5 position, producing a nitro-substituted derivative . -
Ring-Opening Reactions :
Treatment with hydrazine (NH₂NH₂, EtOH, 60°C) cleaves the oxadiazole to form a thioamide intermediate .
Thiophene Backbone Reactivity
The thiophene ring supports electrophilic substitution and cross-coupling:
-
Bromination :
Reacts with Br₂ in CHCl₃ at 25°C to yield 4-bromo-thiophene sulfonamide. -
Suzuki Coupling :
The 2-position oxadiazole substituent enables Pd-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) to generate biaryl derivatives .
Benzodioxole Ring Reactions
The 1,3-benzodioxole moiety undergoes oxidative cleavage and demethylation:
-
Oxidative Ring Opening :
Ozone (O₃, CH₂Cl₂, -78°C) cleaves the dioxole ring to form a dicarbonyl intermediate. -
Demethylation :
BBr₃ in CH₂Cl₂ removes the methyl group from the N-methylsulfonamide, yielding a secondary amine.
Functional Group Interconversion
Stability Under Physiological Conditions
-
pH-Dependent Degradation :
Stable at pH 5–7 (24h, 37°C) but hydrolyzes rapidly in alkaline conditions (pH >9) . -
Thermal Stability :
Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA).
Catalytic Reactions
-
Hydrogenation :
Pd/C-mediated H₂ reduction (1 atm, 25°C) saturates the oxadiazole ring but leaves the thiophene intact . -
Enzymatic Modifications :
Cytochrome P450 enzymes oxidize the 4-methylphenyl group to a carboxylic acid derivative in vitro .
Key Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene and oxadiazole rings may contribute to this activity by interfering with bacterial cell wall synthesis or function.
- Anticancer Potential : Research suggests that sulfonamides can inhibit tumor growth by targeting specific enzymes involved in cancer cell metabolism. The compound's structural features may enhance its ability to penetrate cancer cell membranes.
Case Studies
- Study on Antimicrobial Efficacy :
- Investigation into Anticancer Activity :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Key Observations:
Heterocycle Stability :
- The 1,2,4-oxadiazole in the target compound is more oxidation-resistant than 1,2,4-triazoles, which exhibit tautomerism (thiol-thione equilibrium) .
- Thiophene’s aromaticity enhances rigidity compared to benzene derivatives in triazoles.
Synthesis Complexity: Oxadiazole formation typically requires nitrile precursors and harsh conditions (e.g., HNO₃), whereas triazoles are synthesized via milder cyclization of thioamides .
Spectral Differentiation :
- IR : The target compound lacks the C=S stretch (~1250 cm⁻¹) seen in triazole-thiones but shows stronger S=O vibrations.
- NMR : Thiophene protons are deshielded compared to triazole or benzene protons in analogs.
Functional Group Impact: The N-methyl sulfonamide group improves solubility over non-methylated analogs (e.g., compounds [4–6]). Benzodioxol’s electron-rich nature may enhance π-π stacking vs. halogenated aryl groups in triazoles [7–9].
Research Implications
- Medicinal Chemistry : Sulfonamide and oxadiazole motifs are prevalent in enzyme inhibitors (e.g., carbonic anhydrase, COX-2) .
- Material Science : Thiophene-oxadiazole systems could serve as organic semiconductors due to extended conjugation.
Further studies should explore:
- Synthetic Optimization : Green chemistry approaches for oxadiazole cyclization.
- Biological Screening : Anticancer or antimicrobial activity relative to triazole derivatives.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.6 g/mol. The structure includes a benzodioxole moiety, a thiophene ring, and an oxadiazole group, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives containing the oxadiazole moiety exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase and telomerase .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 10 | Topoisomerase Inhibition |
| Compound B | HeLa | 15 | Telomerase Inhibition |
| Compound C | A549 | 12 | Apoptosis Induction |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro. The incorporation of the oxadiazole group enhances this effect by modulating signaling pathways associated with inflammation .
Table 2: Anti-inflammatory Effects
| Compound Name | Cytokine Inhibition | Concentration (µM) | Effectiveness (%) |
|---|---|---|---|
| Compound D | IL-6 | 20 | 75 |
| Compound E | TNF-alpha | 25 | 80 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in cell proliferation and survival.
- Cytokine Modulation : It alters cytokine levels, thereby influencing inflammatory responses.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cell lines treated with this compound.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related oxadiazole derivative in human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound induces apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Response
In another investigation focusing on the anti-inflammatory properties, the compound was tested on RAW264.7 macrophages. It was found to significantly decrease TNF-alpha levels upon stimulation with lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis involves a multi-step strategy focusing on constructing the 1,2,4-oxadiazole and benzodioxole moieties. A typical approach includes:
- Cyclization of thioamides with hydroxylamine derivatives to form the oxadiazole ring (e.g., using nitroarenes and formic acid derivatives as cyclization agents) .
- Sulfonamide coupling via nucleophilic substitution between activated sulfonyl chlorides and amine-containing intermediates (e.g., N-methyl-1,3-benzodioxol-5-amine) .
- Thiophene functionalization using palladium-catalyzed cross-coupling to introduce the oxadiazole substituent .
Example Reagents :
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Oxadiazole formation | Nitroarenes, HCO₂H derivatives, Pd catalysts | |
| Sulfonamide coupling | SOCl₂, NEt₃, DMF |
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., benzodioxole methyl groups at δ ~3.8 ppm; thiophene protons at δ ~7.2 ppm) .
- Mass Spectrometry (EI/ESI) : For molecular weight validation (e.g., [M+H]+ expected at ~500-550 Da) .
- IR Spectroscopy : To identify sulfonamide S=O stretches (~1350-1150 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. What functional groups dictate its chemical reactivity?
- Sulfonamide group : Prone to nucleophilic substitution or hydrogen bonding in biological systems .
- 1,2,4-Oxadiazole : Participates in ring-opening reactions under acidic/basic conditions .
- Benzodioxole : Stabilizes π-π interactions in crystal packing .
Advanced Questions
Q. How can researchers optimize the cyclization step for the 1,2,4-oxadiazole moiety?
- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve yield vs. non-polar alternatives .
- Temperature control : Cyclization at 80–100°C minimizes side reactions (e.g., over-oxidation) .
Data-Driven Optimization Example :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | DMF | 82 |
| None | Toluene | 35 |
Q. How to resolve contradictions in spectral data for structural confirmation?
- Multi-technique validation : Cross-reference NMR with X-ray crystallography (if crystals are obtainable) .
- DFT calculations : Compare computed vs. experimental NMR shifts to assign ambiguous signals (e.g., thiophene vs. oxadiazole protons) .
- Isotopic labeling : Use ¹⁵N/¹³C-labeled intermediates to trace connectivity in complex regions .
Q. What strategies improve solubility for pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to balance solubility and biocompatibility .
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) on the 4-methylphenyl ring without disrupting the oxadiazole core .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Bioisosteric replacement : Swap benzodioxole with benzothiazole to assess impact on bioavailability .
Example Analog Activities :
| Analog Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-NO₂ phenyl | 12 µM (kinase inhibition) | |
| Benzothiazole | 18 µM (anti-inflammatory) |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
